molecular formula C5H6FN3S B8759624 5-Fluoro-2-methylsulfanylpyrimidin-4-ylamine

5-Fluoro-2-methylsulfanylpyrimidin-4-ylamine

Cat. No. B8759624
M. Wt: 159.19 g/mol
InChI Key: ZUSYTELDTZZXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methylsulfanylpyrimidin-4-ylamine is a useful research compound. Its molecular formula is C5H6FN3S and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-methylsulfanylpyrimidin-4-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylsulfanylpyrimidin-4-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-2-methylsulfanylpyrimidin-4-ylamine

Molecular Formula

C5H6FN3S

Molecular Weight

159.19 g/mol

IUPAC Name

5-fluoro-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)

InChI Key

ZUSYTELDTZZXSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-fluoropyrimidin-4-amine (15.50 grams (g), 105 millimoles (mmol)) in ethyl alcohol (EtOH; 420 milliliters (mL)) was added sodium thiomethoxide (NaSCH3; 9.20 g, 131 mmol), and the resulting turbid mixture was warmed to reflux and stirred for 3 hours (h). The reaction mixture was cooled to room temperature, the solvent evaporated, and the residue partitioned between ethyl acetate (EtOAc; 250 mL) and water (H2O; 250 mL). The phases were separated, and the aqueous phase was extracted with additional EtOAc (100 mL). The organic phases were combined, dried over sodium sulfate (Na2SO4), filtered, and concentrated to an off-white solid. The solid was purified by flash chromatography (330 g silica gel (SiO2); 0→30% EtOAc/hexanes) to give 5-fluoro-2-methylsulfanylpyrimidin-4-ylamine (16.38 g, 98%) as a white solid: mp 114-115° C.; 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=3.0 Hz, 1H), 5.29 (s, 2H), 2.50 (s, 3H); CIMS m/z 159 ([M]+).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

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